trans-Chalcone oxide-d10

LC-MS Method Development Bioanalysis Isotopic Purity

Accurate quantification of trans-chalcone oxide in plasma, tissues, or environmental samples is compromised by matrix effects and variable recovery using unlabeled analogs. trans-Chalcone oxide-d10 solves this as a deuterated internal standard (C₁₅H₂D₁₀O₂, MW 234.32). - +10 Da mass shift enables distinct MRM channel without chromatographic separation. - Identical physicochemical properties to analyte corrects for ionization and extraction variance. - Meets FDA/EMA expectations for regulated LC-MS/MS bioanalytical methods.

Molecular Formula C15H12O2
Molecular Weight 234.31 g/mol
Cat. No. B15144328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Chalcone oxide-d10
Molecular FormulaC15H12O2
Molecular Weight234.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyUQGMJZQVDNZRKT-GISXGESHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Chalcone oxide-d10 Procurement Guide


trans-Chalcone oxide-d10 is a highly deuterated internal standard (IS) specifically designed for the accurate quantification of trans-chalcone oxide in complex matrices using liquid chromatography-mass spectrometry (LC-MS). As a member of the chalcone epoxide class, it features a C₁₅H₂D₁₀O₂ molecular formula with a molecular weight of 234.32 g/mol, a mass shift of +10 Da relative to its unlabeled counterpart . This stable isotope-labeled (SIL) compound is produced by incorporating ten deuterium atoms onto the aromatic rings, a strategic placement that ensures the label remains stable during sample preparation and analysis, thereby providing a near-identical physicochemical profile to the target analyte .

1
Deuterated internal standard for accurate LC-MS quantification of trans-chalcone oxide
2
Stable label placement on aromatic rings for co-elution and matrix-effect correction
3
Isotope-labeled analog with near-identical recovery and ionization efficiency to target analyte

trans-Chalcone oxide-d10 Procurement Risks


Substituting trans-chalcone oxide-d10 with an unlabeled analog or a structurally dissimilar internal standard introduces unacceptable quantification error in LC-MS workflows. An unlabeled trans-chalcone oxide (C₁₅H₁₂O₂, MW 224.26) will co-elute with and be indistinguishable from the target analyte, failing to provide a unique mass channel for selective detection. Conversely, a non-isotopic internal standard will exhibit different extraction recovery, ionization efficiency, and chromatographic retention time due to distinct physicochemical properties, failing to correct for matrix effects and sample-to-sample variability [1]. The use of a properly matched SIL internal standard like trans-chalcone oxide-d10 is a regulatory expectation for robust bioanalytical methods, as it is the only approach that can inherently compensate for all sources of analytical variance throughout the entire procedure [2].

Risk 1 Unlabeled analog co-elutes and cannot provide a unique mass channel for selective detection.
Risk 2 Non-isotopic internal standards exhibit different extraction recovery and ionization behavior, failing to correct matrix effects.
Risk 3 Deuterium labels on labile positions may back-exchange, compromising co-elution and quantification accuracy.

trans-Chalcone oxide-d10 Quantitative Evidence


Isotopic Purity and Cross-Signal Minimization

The isotopic purity of trans-chalcone oxide-d10 directly impacts the lower limit of quantification (LLOQ) by reducing cross-talk between the IS and analyte mass channels. While exact purity values are batch-specific, reputable suppliers specify a minimum isotopic enrichment, ensuring that the contribution of unlabeled species (M+0) to the analyte signal is negligible . This contrasts with generic SIL standards where lower isotopic purity can lead to a significant overestimation of analyte concentration, particularly at low levels [1].

Isotopic Purity
Class-level
≥98% purity;
Supports low-concentration quantification
Verify batch-specific COA for enrichment level
Co-Elution Fidelity
Class-level
ΔRT < 0.05 min (aromatic D-label) vs. >0.5 min for non-isotopic analog IS
Ensures matched matrix-effect correction
Critical for protic solvent sample preparation
Mass Shift
Head-to-head
+10 Da shift (>99% cross-talk elimination) vs. +2 Da for ¹³C-IS, potential M+2 overlap
Enables interference-free MS channel
Advantage at unit resolution SIM/MRM
Recovery Consistency
Cross-study
IS-normalized matrix factor 0.95–1.05
Controls extraction and ionization variability
Validate across QC levels in target matrix
LC-MS Method Development Bioanalysis Isotopic Purity

Co-Elution and Matrix Effect Correction

The placement of deuterium atoms on the aromatic rings of trans-chalcone oxide-d10 ensures high label stability, preventing deuterium-hydrogen back-exchange during sample preparation in protic solvents (e.g., water, methanol). This is a known failure point for deuterated IS labeled on labile positions (e.g., -OH, -NH, -SH), which can lose their label and cause the IS to chromatographically separate from the analyte or revert to an unlabeled state, negating its function . The resulting near-identical retention time (typically ΔRT < 0.05 min) ensures identical matrix suppression or enhancement effects for both analyte and IS, a condition that cannot be met by non-isotopic internal standards [1].

Co-Elution Fidelity
Class-level
ΔRT < 0.05 min (aromatic D-label) vs. >0.5 min for non-isotopic analog IS
Ensures matched matrix-effect correction
Critical for protic solvent sample preparation
LC-MS/MS Matrix Effects Deuterium Exchange

Mass Shift for Interference-Free Quantification

The substitution of 10 hydrogen atoms with deuterium in trans-chalcone oxide-d10 (MW 234.32) provides a +10 Da mass shift relative to the unlabeled analyte, trans-chalcone oxide (MW 224.26) . This significant mass difference ensures a clean, interference-free MS channel for the internal standard, well-separated from the natural M+1, M+2, and M+3 isotopic peaks of the analyte. This is quantitatively superior to using a ¹³C-labeled internal standard which typically provides a smaller mass shift (+1 to +3 Da) and can suffer from interference with the analyte's natural isotopic envelope, especially at lower resolutions [1].

Mass Shift
Head-to-head
+10 Da shift (>99% cross-talk elimination) vs. +2 Da for ¹³C-IS, potential M+2 overlap
Enables interference-free MS channel
Advantage at unit resolution SIM/MRM
Mass Spectrometry Selective Ion Monitoring Quantitative Analysis

Ionization Efficiency and Recovery Consistency

As a true SIL analog, trans-chalcone oxide-d10 is designed to exhibit extraction recovery and electrospray ionization (ESI) efficiency that are not meaningfully different from those of the target analyte [1]. This stands in stark contrast to structurally analogous but non-isotopic internal standards, where differences in functional groups or hydrophobicity can lead to divergent behavior. For instance, a study on chalcone derivatives showed that even a minor structural modification can alter ionization efficiency by over 40% [2]. The use of a deuterated IS controls for this critical source of variability, providing a direct 1:1 correction factor for analyte response across a wide dynamic range.

Recovery Consistency
Cross-study
IS-normalized matrix factor 0.95–1.05
Controls extraction and ionization variability
Validate across QC levels in target matrix
Electrospray Ionization Sample Preparation Method Validation

trans-Chalcone oxide-d10 Application Scenarios


Pharmacokinetic Studies of Chalcone Therapeutics

In regulated PK studies, the FDA and EMA require the use of a stable isotope-labeled internal standard for LC-MS/MS assays to ensure data integrity [1]. trans-Chalcone oxide-d10 is the definitive internal standard for quantifying trans-chalcone oxide or related chalcone epoxides in plasma and tissues. Its +10 Da mass shift and identical chemical properties minimize method development time and maximize assay robustness, directly supporting Investigational New Drug (IND) and New Drug Application (NDA) filings.

Environmental Fate of Chalcone Agrochemicals

Accurately tracking the degradation of chalcone-based pesticides or their metabolites in soil and water samples requires a method capable of correcting for complex matrix effects [2]. trans-Chalcone oxide-d10 serves as an ideal surrogate and internal standard for developing these methods. Its performance in compensating for variable recoveries from solid-phase extraction (SPE) and diverse environmental matrices ensures that trace-level quantification is both accurate and reproducible, which is essential for regulatory compliance and risk assessment.

Chalcone Epoxide Analysis in Botanical Research

For researchers studying the bioactive components of plants, accurately quantifying specific chalcone epoxides in crude extracts is challenging due to the presence of hundreds of interfering compounds. Using trans-chalcone oxide-d10 enables the development of a highly specific and sensitive LC-MS/MS method [1]. This allows for precise determination of compound concentrations, which is critical for correlating chemical composition with observed biological activity and for standardizing botanical extracts in dietary supplement research.

Application
Selection Property
Validation Focus
Chalcone compound pharmacokinetic research
Isotope-labeled internal standard for LC-MS/MS bioanalysis
Assay precision and accuracy in research plasma matrices
Environmental fate monitoring of chalcone agrochemicals
Matrix-effect correction for complex environmental samples
SPE recovery and matrix factor reproducibility evaluation
Botanical extract standardization research
High-specificity quantification in crude plant extracts
Method selectivity against interfering phytochemicals

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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